molecular formula C18H25F3N2O2S B6961620 N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide

N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide

Cat. No.: B6961620
M. Wt: 390.5 g/mol
InChI Key: LNSNSDHGGOROBV-UHFFFAOYSA-N
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Description

N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring, a cyclopropylphenyl group, and a trifluoroethyl group, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2S/c1-26(24,25)23(13-18(19,20)21)16-8-10-22(11-9-16)12-15-4-2-3-5-17(15)14-6-7-14/h2-5,14,16H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSNSDHGGOROBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(F)(F)F)C1CCN(CC1)CC2=CC=CC=C2C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Cyclopropylphenyl Group: This step involves the alkylation of the piperidine ring with a cyclopropylphenylmethyl halide under basic conditions.

    Introduction of the Trifluoroethyl Group: The final step involves the sulfonylation of the intermediate compound with trifluoroethyl methanesulfonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: This compound can be studied for its potential therapeutic effects and pharmacokinetic properties.

    Biochemistry: It can be used to investigate the interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: This compound shares a similar piperidine and cyclopropyl structure but differs in the functional groups attached.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have a piperidine ring and are used in anti-inflammatory research.

Uniqueness

N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide is unique due to its trifluoroethyl group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in drug design and other applications to achieve specific desired effects.

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